1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone
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Overview
Description
1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a complex organic compound with the molecular formula C22H18N2O.
Preparation Methods
The synthesis of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethanone group: This is achieved through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced techniques like microwave-assisted synthesis.
Chemical Reactions Analysis
1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Known for its biological activities and potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine: Exhibits cytotoxic activities against various cancer cell lines.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: Used in optical applications due to their tunable photophysical properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
89193-10-2 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(2-methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C22H18N2O/c1-15-22(16(2)25)21-14-19(17-9-5-3-6-10-17)13-20(24(21)23-15)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
LMRKJLNLEDVDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=CC2=C1C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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